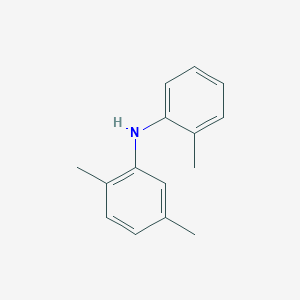

2,5-Dimethyl-N-(o-tolyl)aniline

Description

2,5-Dimethyl-N-(o-tolyl)aniline (CAS: 949161-06-2) is a substituted aniline derivative featuring two methyl groups at the 2- and 5-positions of the aromatic ring and an o-tolyl (2-methylphenyl) group attached to the nitrogen atom. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry, particularly as a ligand or intermediate in catalytic systems . The compound is commercially available in quantities ranging from 2 mg to 500 g, with applications restricted to laboratory use .

Propriétés

IUPAC Name |

2,5-dimethyl-N-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-8-9-13(3)15(10-11)16-14-7-5-4-6-12(14)2/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKANGGXBGDSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744645 | |

| Record name | 2,5-Dimethyl-N-(2-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949161-06-2 | |

| Record name | 2,5-Dimethyl-N-(2-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2,5-Dimethyl-N-(o-tolyl)aniline is an organic compound belonging to the class of arylamines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and therapeutic potential.

Chemical Structure

The molecular structure of 2,5-Dimethyl-N-(o-tolyl)aniline can be represented as follows:

- Molecular Formula : CHN

- IUPAC Name : 2,5-dimethyl-N-(2-methylphenyl)aniline

Synthesis

The synthesis of arylamines, including 2,5-Dimethyl-N-(o-tolyl)aniline, typically involves the direct nitrogenation of o-tolyl bromide. Recent advancements in synthetic methodologies have allowed for efficient production using dinitrogen as a nitrogen source in a catalytic process, enhancing the yield and purity of the final product .

Antiproliferative Effects

Research indicates that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown IC values ranging from 10 μM to 50 μM in inhibiting cell growth in breast cancer (MDA-MB-231) and other cancer models . The mechanism often involves cell cycle arrest and induction of apoptosis.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2,5-Dimethyl-N-(o-tolyl)aniline | MDA-MB-231 (breast cancer) | >10 |

| Other derivatives | Various | 10 - 50 |

Studies have demonstrated that arylamine derivatives can induce G2/M phase arrest in the cell cycle. This is accompanied by an increase in cyclin B levels and a decrease in phosphorylated cdc2, suggesting that these compounds may interfere with mitotic processes . Furthermore, activation of caspase-9 has been observed, indicating that apoptosis may be mediated through intrinsic pathways involving Bcl-2 protein downregulation .

Toxicological Profile

The metabolic pathways of arylamines like 2,5-Dimethyl-N-(o-tolyl)aniline have been extensively studied. In vitro studies using liver microsomes from various species indicate that the compound undergoes demethylation to form aniline and other metabolites such as N,N-dimethylaniline-N-oxide . Toxicokinetic studies reveal that high doses can lead to significant adverse effects, including hematological changes and organ toxicity.

| Study Type | Observed Effects |

|---|---|

| Acute Toxicity (Rats) | Cyanosis, lethargy, splenomegaly |

| Subchronic Exposure | Hematopoietic changes, liver function disorders |

Case Studies

- Acute Toxicity in Rats : A study administered varying doses of the compound to F344/N rats. At high doses (750 mg/kg bw/day), significant mortality was observed alongside symptoms such as lethargy and red ocular discharge .

- Subchronic Studies : In a study involving repeated dosing over several weeks, rats exhibited decreased body weight and signs of organ toxicity at doses as low as 125 mg/kg bw/day .

Applications De Recherche Scientifique

Synthesis and Catalysis

The compound is often utilized in synthetic organic chemistry as a building block for more complex molecules. It can participate in various reactions such as:

- Amination Reactions : It has been used in the synthesis of aryl amines through palladium-catalyzed coupling reactions. For example, optimization studies have shown that using bases like K2CO3 in toluene with water as a co-solvent can yield high conversion rates for aryl chlorides .

- Polymerization : The compound can also be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength. Its incorporation into polymers has been investigated for applications in coatings and composites .

Biological Applications

Recent studies have explored the biological activity of 2,5-Dimethyl-N-(o-tolyl)aniline:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific cancer cell lines. For instance, modifications in the aniline structure have shown varying degrees of activity against breast cancer cells, suggesting potential for further development as anticancer agents .

- MicroRNA Inhibition : The compound has been investigated for its role as a microRNA inhibitor, particularly targeting miR-122, which is implicated in liver cancer. Studies show that certain structural modifications can enhance its efficacy as an inhibitor .

Environmental Applications

Due to its chemical properties, 2,5-Dimethyl-N-(o-tolyl)aniline has potential applications in environmental science:

- Pollutant Detection : The compound can be utilized in methods for detecting semivolatile organic compounds (SVOCs) in environmental samples. Methods such as EPA Method 8270D provide guidelines for analyzing such compounds in soil and water samples .

- Remediation Technologies : Its reactivity allows it to be part of remediation strategies for contaminated sites, particularly those involving aromatic hydrocarbons.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in Nature Communications investigated the anticancer properties of various aniline derivatives, including 2,5-Dimethyl-N-(o-tolyl)aniline. The results indicated that certain modifications enhanced cytotoxicity against MCF-7 breast cancer cells. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use .

Case Study 2: Environmental Monitoring

In a project assessing the impact of industrial pollutants on local water sources, 2,5-Dimethyl-N-(o-tolyl)aniline was identified as a marker compound during SVOC analysis using EPA Method 8270D. This application highlighted its utility in environmental monitoring and regulatory compliance efforts .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|---|

| 2,5-Dimethyl-N-(o-tolyl)aniline | 949161-06-2 | Not explicitly given (est. C₁₅H₁₇N) | ~209–215 (est.) | 2,5-dimethyl aniline + o-tolyl-N | Electron-donating (methyl groups) |

| 3,5-Dimethyl-N-(2-phenoxypropyl)aniline | 1040686-76-7 | C₁₇H₂₁NO | 255.35 | 3,5-dimethyl aniline + phenoxypropyl-N | Moderate steric hindrance |

| 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline | 1040687-53-3 | C₁₉H₂₅NO | 283.41 | 2,5-dimethyl aniline + butyl-phenoxy-N | Increased hydrophobicity |

| 2,5-Dimethyl-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline | N/A | C₁₆H₁₆F₃NS | 311.36 | Trifluoromethyl sulfanyl benzyl-N | Electron-withdrawing (F, S) |

| N-(1-(o-tolyl)ethylidene)aniline | N/A | C₁₅H₁₅N | 209.29 | o-tolyl + ethylidene linker | Conjugated system (Schiff base) |

Key Observations:

- Substituent Flexibility: Compounds like 3,5-Dimethyl-N-(2-phenoxypropyl)aniline and 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline feature flexible alkyl-phenoxy chains, enhancing solubility in non-polar solvents but reducing thermal stability compared to the rigid o-tolyl group in the target compound.

- Electronic Effects : The trifluoromethyl sulfanyl group in 2,5-Dimethyl-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline introduces strong electron-withdrawing character, contrasting with the electron-donating methyl groups in the target compound. This difference impacts reactivity in electrophilic substitution or metal coordination.

- In contrast, N-(1-(o-tolyl)ethylidene)aniline forms a conjugated Schiff base, enabling use in asymmetric hydrogenation catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.